molecular formula C20H14N2O3S B2597181 4-oxo-N-(4-(p-tolyl)thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361166-32-7

4-oxo-N-(4-(p-tolyl)thiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No. B2597181
CAS RN: 361166-32-7
M. Wt: 362.4
InChI Key: IVQSNLCZVBCHPL-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(p-tolyl)thiazol-2-yl)-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Structural Characteristics and Polymorphism

4-Oxo-N-(4-(p-tolyl)thiazol-2-yl)-4H-chromene-2-carboxamide and its derivatives exhibit interesting crystalline structures and polymorphism. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its 7-methoxy derivative form polymorphs crystallizing in different space groups, indicating structural diversity and the potential for various molecular interactions and properties. These compounds have been studied for their unique conformations about the C-N bond and the positioning of the amide O atom relative to the pyran ring, which could have implications for their reactivity and interaction with other molecules (Reis et al., 2013).

Potential as Adenosine Receptor Ligands

Research has indicated that derivatives of this compound could serve as potential ligands for human adenosine receptors. This is based on the biological activities of chromones and thiazole-based compounds. The synthesis of these compounds involves different amidation methods, providing insight into their molecular geometry and conformation, which are crucial for understanding ligand-receptor binding (Cagide et al., 2015).

Synthesis and Antimicrobial Activity

Compounds synthesized from this compound have been investigated for their antimicrobial properties. For instance, derivatives synthesized using microwave irradiation showed significant antibacterial and antifungal activities against various bacterial strains, demonstrating their potential in therapeutic applications (Raval et al., 2012).

Chemosensory Applications

Derivatives of this compound have been studied for their use as chemosensors, particularly for detecting cyanide anions. These compounds can undergo specific reactions leading to color changes and fluorescence quenching, making them useful for visual detection applications (Wang et al., 2015).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)15-11-26-20(21-15)22-19(24)18-10-16(23)14-4-2-3-5-17(14)25-18/h2-11H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQSNLCZVBCHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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